molecular formula C12H16FNO B1254251 N-butyl-2-(2-fluorophenyl)acetamide

N-butyl-2-(2-fluorophenyl)acetamide

Cat. No.: B1254251
M. Wt: 209.26 g/mol
InChI Key: BPNQHABORDNBIN-UHFFFAOYSA-N
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Description

N-Butyl-2-(2-fluorophenyl)acetamide (referred to as SCK6 in some studies) is a fluorinated acetamide derivative with a molecular formula of C₁₂H₁₆FNO (molecular weight: 209.26 g/mol). Structurally, it features a 2-fluorophenyl group attached to an acetamide backbone, with an N-butyl chain extending from the amide nitrogen (Fig. 1). This compound has demonstrated antiproliferative and pro-apoptotic activity in human lung squamous carcinoma CH27 cells via G1 cell cycle arrest .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-butyl-2-(2-fluorophenyl)acetamide

InChI

InChI=1S/C12H16FNO/c1-2-3-8-14-12(15)9-10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

BPNQHABORDNBIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC1=CC=CC=C1F

Synonyms

4-fluoro-N-butylphenylacetamide
N-butyl-2-(2-fluorophenyl)acetamide
N-butyl-alpha-(4-fluorophenyl)acetamide
SCK6 cpd

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

To contextualize SCK6’s pharmacological and physicochemical properties, a comparative analysis with structurally analogous compounds is provided below. Key parameters include substituent effects, synthetic routes, biological targets, and structure-activity relationships (SAR) .

Key Observations

Substituent Effects on Bioactivity :

  • Fluorine vs. Chlorine : SCK6 (2-fluorophenyl) and compound 15 (3-chloro-4-hydroxyphenyl) both exhibit anticancer activity, but chlorine’s electronegativity and bulk may enhance enzyme inhibition (e.g., 17β-HSD2) by stabilizing hydrophobic interactions .
  • Butyl Chain : The N-butyl group in SCK6 and compound 15 enhances membrane permeability and hydrophobic binding to cellular targets, as demonstrated in SAR studies .

Synthetic Efficiency :

  • SCK6 and compound 30 share similar synthesis routes (bromoacetyl bromide coupling), achieving yields of 51–82% . Compound 7, however, uses a nucleophilic substitution strategy with a higher yield (75%) .

Biological Targets :

  • SCK6 targets cell cycle regulators (G1 arrest), whereas compound 15 inhibits 17β-HSD2 , an enzyme involved in steroid metabolism . Compound 7 binds to hepatitis C NS3 helicase, illustrating acetamides’ versatility in targeting diverse pathways .

Physicochemical Properties :

  • SCK6 and compound 30 have nearly identical melting points (~75°C), suggesting similar crystallinity due to analogous alkyl-aryl architectures .

Structure-Activity Relationships (SAR)

  • Hydrophobic Interactions : The N-butyl chain in SCK6 and compound 15 enhances binding to hydrophobic enzyme pockets, as shown in molecular docking studies (Fig. 2B) .
  • Polar Substituents : Hydroxyl or carbonyl groups (e.g., in compound 30) reduce lipophilicity but improve solubility for downstream derivatization .

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